[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid
Description
“[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the empirical formula C10H8N2O2S . It has a molecular weight of 220.25 . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid” were not found, there are general methods for synthesizing similar compounds. For instance, substituted imidazo[1,2-a]pyridin-3-yl-acetic acids can be synthesized based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The SMILES string representation of the molecule isO=C(O)CC1=CSC(C2=CC=CN=C2)=N1
. This indicates that the molecule contains a carboxylic acid group attached to a thiazole ring, which is further substituted with a pyridin-3-ylamino group . Physical And Chemical Properties Analysis
“[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid” is a solid compound . Its molecular weight is 220.25 , and its empirical formula is C10H8N2O2S .properties
IUPAC Name |
2-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c14-9(15)4-8-6-16-10(13-8)12-7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMMJYVRONVHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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